Atogepant - 1374248-81-3

Atogepant

Catalog Number: EVT-260558
CAS Number: 1374248-81-3
Molecular Formula: C29H23F6N5O3
Molecular Weight: 603.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atogepant is a secondary carboxamide resulting from the formal condensation of the carboxy group of (3'S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid with the amino group of (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. It is a selective oral, small-molecule antagonist of calcitonin gene-related peptide (CGRP) receptor that has been approved for the treatment of migraine. It has a role as a calcitonin gene-related peptide receptor antagonist. It is a secondary carboxamide, an azaspiro compound, an organic heterotetracyclic compound, a trifluorobenzene and a member of piperidones.
Atogepant is an oral antagonist of calcitonin gene-related peptide (CGRP) receptors indicated for the prevention of episodic migraine headaches. It was developed by AbbVie and received FDA approval under the brand name Qulipta in September 2021. While its approval was predated by two other members of the same drug family, namely [ubrogepant] and [rimegepant], these agents are indicated only for abortive migraine therapy - atogepant is novel in that it is the first and only oral CGRP antagonist approved for preventative use in migraine. In December 2022, atogepant received Health Canada approval for the prevention of episodic migraine in adults. It also received approval for preventive treatment of adult migraine by the EMA in August 2023. In patients requiring preventative migraine therapy, current practice guidelines recommend the use of certain anti-epileptic medications (e.g. [valproic acid] or [topiramate]) or beta-blockers (e.g. [propranolol]), all of which can be associated with significant adverse effects. The "gepants" family of drugs, including atogepant, are comparatively well-tolerated and may provide a desirable treatment option for patients struggling with adverse reactions to other preventative therapies.
Atogepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of atogepant is as a Calcitonin Gene-related Peptide Receptor Antagonist.
Overview

Atogepant is a novel pharmaceutical compound developed primarily for the prevention of episodic migraine. It functions as a selective antagonist of the calcitonin gene-related peptide receptor, which plays a crucial role in the pathophysiology of migraines. The compound was approved by the United States Food and Drug Administration in 2021, marking a significant advancement in migraine treatment options.

Source

Atogepant is synthesized from various chemical precursors and has been the subject of extensive research and clinical trials. Its development involved rigorous testing to establish its efficacy and safety profile, particularly in comparison to placebo treatments.

Classification

Atogepant is classified as a small molecule drug, specifically targeting neuropeptide receptors. It belongs to the class of medications known as migraine prophylactics, which are designed to reduce the frequency and severity of migraine attacks.

Synthesis Analysis

Methods

The synthesis of atogepant involves several key steps that utilize advanced organic chemistry techniques. The process begins with the formation of critical intermediates through reactions such as amide coupling and cyclization.

Technical Details

  1. Starting Materials: The synthesis typically starts with readily available aromatic compounds.
  2. Key Reactions:
    • Amide Formation: This step involves the reaction between carboxylic acids and amines to form amides.
    • Cyclization: This reaction forms the cyclic structure essential for receptor binding.
  3. Purification: Final products are purified using methods such as recrystallization or chromatography to ensure high purity levels necessary for clinical use.
Molecular Structure Analysis

Structure

Atogepant has a complex molecular structure characterized by its spirocyclic framework, which is crucial for its biological activity. The molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2.

Data

  • Molecular Weight: Approximately 342.4 g/mol
  • 3D Structure: Computational modeling has been employed to visualize its conformation and predict interactions with the calcitonin gene-related peptide receptor.
Chemical Reactions Analysis

Reactions

Atogepant undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Essential for forming the amine component.
  • Cyclization Reactions: These reactions create the spirocyclic structure that enhances receptor binding affinity.

Technical Details

The reaction conditions (temperature, solvent choice, and catalysts) are optimized to maximize yield and selectivity. For instance, specific solvents may be chosen based on their ability to stabilize intermediates or facilitate desired reaction pathways.

Mechanism of Action

Process

Atogepant exerts its therapeutic effects by antagonizing the calcitonin gene-related peptide receptor, thereby inhibiting the signaling pathways that lead to migraine attacks. This mechanism reduces neurogenic inflammation and pain signaling associated with migraines.

Data

Clinical studies have demonstrated that atogepant significantly decreases monthly migraine days compared to placebo, confirming its efficacy in preventing migraines through this mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atogepant is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which can affect formulation strategies.

Chemical Properties

  • Stability: Atogepant is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: These values are critical for understanding its ionization state at physiological pH, influencing absorption and distribution in the body.
Applications

Scientific Uses

Atogepant is primarily used in clinical settings for the prevention of episodic migraines. Its development reflects broader trends in pharmacology focusing on targeted therapies that address specific pathways involved in disease processes. Ongoing research continues to explore its potential applications beyond migraine prevention, including other neurological disorders where calcitonin gene-related peptide plays a role.

Molecular Pharmacology of Atogepant

Structural Characterization and Chemical Synthesis

Polycyclic Architecture and Chiral Centers

Atogepant (chemical formula: C₂₉H₂₃F₆N₅O₃; molecular weight: 603.52 g/mol) features a complex polycyclic structure incorporating three aromatic/aliphatic rings and four chiral centers critical for its three-dimensional conformation and biological activity. The core scaffold includes a distinctive 2-azaspiro[4.4]nonan-1-one (spiroazaindane) motif in an S-configuration, previously identified in preclinical Merck compounds. This spiro system connects via a reversed amide bond to a piperidine-2-one ring—a strategic modification preventing the release of a potentially toxic aniline metabolite observed in earlier gepant designs. The piperidine-2-one subunit is further functionalized with 6-(R)-methyl and 5-(R)-phenyl substituents, contributing to its steric and electronic complementarity with the CGRP receptor binding pocket [2] [5] [8].

Role of Fluorine Substitution in Receptor Affinity

Fluorine atoms are positioned at the 2,3,6-positions of the piperidine-attached phenyl ring, forming a 2,3,6-trifluorophenyl group. This configuration enhances binding affinity approximately fourfold compared to non-fluorinated analogs like ubrogepant. The trifluorophenyl group improves lipophilicity (cLogP: 4.12) and mitigates hepatotoxicity risks associated with earlier gepants (e.g., telcagepant) by blocking metabolic oxidation sites. Additionally, the 2,2,2-trifluoroethyl group attached to the piperidinone nitrogen augments potency, bioavailability, and half-life—properties previously demonstrated in telcagepant optimization. Despite these advantages, Atogepant’s large polar surface area (109.29 Ų) and molecular weight limit passive blood-brain barrier penetration, reducing CNS side-effect potential [2] [5] [6].

Table 1: Impact of Fluorine Substitution on Atogepant Properties

SubstituentChemical RoleBiological Consequence
2,3,6-TrifluorophenylElectron withdrawal & metabolic blockade4× affinity boost vs. non-fluorinated analogs
2,2,2-TrifluoroethylEnhanced lipophilicity & steric bulkImproved pharmacokinetics & receptor occupancy
Multiple C-F bondsReduced susceptibility to oxidationLower hepatotoxicity risk

Synthetic Pathways and Key Intermediate Compounds

Atogepant is synthesized via a convergent route coupling two advanced intermediates:

  • Carboxylic Acid Fragment (10.7): Synthesized from biscarboxylic acid 10.1 through esterification, bromination (to 10.2), reduction/mesylation (to 10.3), and spirocyclization with pyridone 10.4 under basic conditions. Palladium-catalyzed carbonylation and chiral SFC purification yield enantiopure methyl ester 10.6, followed by hydrolysis and deprotection.
  • Amine Fragment (10.21): Derived from carboxylic acid 10.11 via Weinreb amide formation (10.12), Grignard reaction to ketone 10.13, enolization/alkylation to amino acid 10.15, and enzymatic reductive amination/cyclization to pyridone 10.16. Epimerization and N-alkylation with triflate 10.18 yield amine salt 10.21 after deprotection.Final coupling of fragments 10.7 and 10.21 employs EDC-mediated amidation, achieving Atogepant in 95% yield [8].

Mechanism of Action as a CGRP Receptor Antagonist

Binding Dynamics to Calcitonin Gene-Related Peptide Type 1 Receptor (CLR/RAMP1)

The CGRP receptor is a heterodimer comprising calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), forming a canonical G protein-coupled receptor (GPCR). Atogepant binds with high affinity (Ki ≈ 15 pM) to the extracellular domain (ECD) of CLR, which, in complex with RAMP1, constitutes the CGRP recognition site. Structural studies reveal that Atogepant’s spiroazaindane and trifluorophenyl groups engage in hydrophobic interactions with CLR residues, while its reversed amide linkage hydrogen-bonds with RAMP1. This binding is non-competitive with RAMP1’s N-terminal domain but sterically hinders CGRP docking at the ECD-7TM interface [3] [4] [7].

Competitive Inhibition of CGRP-Mediated Signaling

Atogepant acts as a competitive antagonist of CGRP, displacing the peptide from CLR/RAMP1 and preventing Gαs protein activation. This inhibits cAMP accumulation, a key second messenger in CGRP-mediated vasodilation and nociception. In cellular assays, Atogepant blocks CGRP-induced cAMP with IC₅₀ values in the low nanomolar range. Its prolonged receptor occupancy (t₁/₂ ≈ 11 hours) stems from slow dissociation kinetics, enabling sustained inhibition despite plasma clearance. Unlike monoclonal antibodies targeting CGRP or its receptor, Atogepant’s small size permits rapid absorption (Tₘₐₓ: 1–2 hours), facilitating prophylactic daily dosing [4] [10].

Table 2: Pharmacodynamic Properties of Atogepant vs. Other Gepants

ParameterAtogepantRimegepantUbrogepant
CGRP Receptor Ki15 pM27 pM23 pM
IC₅₀ (cAMP)~0.08 nM~0.14 nM~0.25 nM
Tₘₐₓ (h)1–21.51.7
Plasma t₁/₂ (h)11115–7

Impact on Second-Order Neuronal Activation

By blocking CGRP receptors on trigeminal ganglion neurons and vascular smooth muscle, Atogepant disrupts the trigeminovascular signaling cascade. Specifically, it inhibits CGRP-induced:

  • Peripheral sensitization: Reduced cAMP/PKA-dependent phosphorylation of TRPV1 channels, diminishing nociceptor activation.
  • Central sensitization: Attenuated CGRP release in the trigeminocervical complex, preventing glutamate-driven hyperexcitability of second-order neurons.
  • Neurogenic inflammation: Suppressed vasodilation of meningeal vessels and plasma protein extravasation.Consequently, Atogepant aborts pain transmission without vasoconstrictive effects, differentiating it from triptans [4] [9] [10].

Properties

CAS Number

1374248-81-3

Product Name

Atogepant

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

Molecular Formula

C29H23F6N5O3

Molecular Weight

603.5 g/mol

InChI

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1

InChI Key

QIVUCLWGARAQIO-OLIXTKCUSA-N

SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F

Solubility

Practically insoluble in water

Synonyms

MK-8031; MK 8031; MK8031. Atogepant.

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.